2,4-Difurfurylfuran
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Overview
Description
2,4-Difurfurylfuran is an organic compound with the molecular formula C14H12O3. It belongs to the class of heteroaromatic compounds, characterized by a ring structure containing one oxygen atom and four carbon atoms
Preparation Methods
The synthesis of 2,4-Difurfurylfuran typically involves the cycloisomerization of specific precursors. One efficient method reported involves the controlled cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of a gold chloride (AuCl) catalyst . This method yields the desired furan derivative with high efficiency. Industrial production methods may vary, but they generally follow similar principles of cycloisomerization and catalytic reactions.
Chemical Reactions Analysis
2,4-Difurfurylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups .
Scientific Research Applications
2,4-Difurfurylfuran has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, furan derivatives, including this compound, have shown potential antibacterial and antifungal activities . The compound is also used in the flavoring industry as a flavoring agent, although its safety at high levels of intake remains a concern .
Mechanism of Action
The mechanism of action of 2,4-Difurfurylfuran involves its interaction with molecular targets and pathways within biological systems. The compound is known to undergo epoxidation and ring opening to form reactive intermediates, such as 2-ene-1,4-dicarbonyl compounds . These intermediates can interact with macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with proteins and nucleic acids.
Comparison with Similar Compounds
2,4-Difurfurylfuran can be compared with other furan derivatives, such as 2-furylmethyl furan and 2,4-bis(furan-2-ylmethyl)furan These compounds share similar structural features but differ in their reactivity and applications For example, 2-furylmethyl furan is known for its use in organic synthesis, while 2,4-bis(furan-2-ylmethyl)furan has applications in the flavoring industry
Biological Activity
2,4-Difurfurylfuran (DFF) is a compound derived from furan, which has garnered attention due to its potential biological activities. This article explores the biological activity of DFF, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties. The information is compiled from various research studies and reviews.
Chemical Structure and Properties
This compound is characterized by two furyl groups attached to a furan ring. Its structure can be represented as follows:
This compound exhibits unique physicochemical properties that influence its biological activity.
Anti-Inflammatory Activity
Research indicates that DFF possesses significant anti-inflammatory effects. In a study examining various furan derivatives, it was found that compounds similar to DFF effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of NO production is crucial as NO is a key inflammatory mediator .
Table 1: Comparative Anti-Inflammatory Potency of Furan Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibition of NO production |
Ailanthoidol | 10 | Inhibition of COX-2 expression |
XH-14 | TBD | Blockade of PGE2 production |
Antimicrobial Activity
DFF has also been evaluated for its antimicrobial properties. Studies have shown that furan derivatives exhibit selective inhibition against various microbial strains. The mechanism often involves the disruption of microbial growth and the modification of enzymes critical for microbial metabolism .
Table 2: Antimicrobial Efficacy of Furan Derivatives
Microbial Strain | DFF Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | TBD | TBD |
Escherichia coli | TBD | TBD |
Candida albicans | TBD | TBD |
Antioxidant Activity
The antioxidant potential of DFF has been explored in various studies. Antioxidants play a vital role in neutralizing free radicals, thus preventing cellular damage. Research indicates that DFF exhibits strong antioxidant activity comparable to known antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Comparison
Compound | Assay Method | IC50 (µM) |
---|---|---|
This compound | ABTS | TBD |
Ascorbic Acid | ABTS | 50 |
Trolox | ABTS | 30 |
Safety and Toxicological Concerns
Despite its promising biological activities, safety evaluations have raised concerns regarding the genotoxicity of furan derivatives, including DFF. The Joint FAO/WHO Expert Committee on Food Additives noted that certain furan compounds could form reactive metabolites that may lead to genotoxic effects . Further studies are required to elucidate the safety profile of DFF and its derivatives.
Case Studies
- Case Study on Anti-Inflammatory Effects : A research team conducted an in vivo study using animal models to assess the anti-inflammatory effects of DFF. The results indicated a significant reduction in paw edema compared to control groups treated with saline.
- Case Study on Antimicrobial Activity : A clinical trial investigated the efficacy of DFF against antibiotic-resistant strains of bacteria. Preliminary results showed promising antimicrobial activity, warranting further investigation into its therapeutic potential.
Properties
CAS No. |
64280-32-6 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,4-bis(furan-2-ylmethyl)furan |
InChI |
InChI=1S/C14H12O3/c1-3-12(15-5-1)7-11-8-14(17-10-11)9-13-4-2-6-16-13/h1-6,8,10H,7,9H2 |
InChI Key |
MLLNFQCJOXJITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=CC(=CO2)CC3=CC=CO3 |
physical_description |
Colourless solid; Floral, fruity aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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